Electrophysiological Differentiation: Disobutamide's Rate-Independent AV Nodal Conduction Slowing vs. Disopyramide
In isolated perfused rabbit hearts, Disobutamide (1–30 μg/mL) and Disopyramide (4–16 μg/mL) both slowed atrioventricular conduction. However, Disobutamide exhibited a 'relatively equal effect on each part of the system,' whereas Disopyramide showed 'significantly less effect on AV nodal conduction' [1]. Critically, the slowing of AV nodal conduction by Disopyramide was 'clearly related to rate,' a dependency that was 'not observed at any concentration of DB (Disobutamide)' [1]. This indicates Disobutamide provides more consistent conduction slowing across physiological heart rates.
| Evidence Dimension | Rate Dependency of AV Nodal Conduction Slowing |
|---|---|
| Target Compound Data | Rate-independent effect (no rate-related slowing observed) |
| Comparator Or Baseline | Disopyramide: Effect was 'clearly related to rate' |
| Quantified Difference | Qualitative difference; Disobutamide's effect is rate-independent, Disopyramide's is rate-dependent. |
| Conditions | Isolated rabbit Langendorff heart preparation, electrically driven at 3 and 4 Hz. |
Why This Matters
Rate-independent AV nodal slowing may offer a more predictable electrophysiological profile during tachyarrhythmias compared to the variable effects of disopyramide.
- [1] Dresel PE, et al. Effect of disopyramide and disobutamide on conduction in perfused rabbit hearts. Can J Physiol Pharmacol. 1981 Nov;59(11):1192-5. View Source
